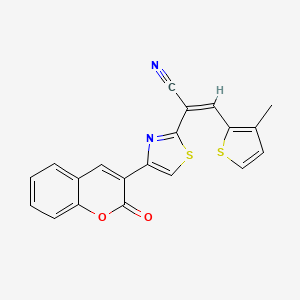

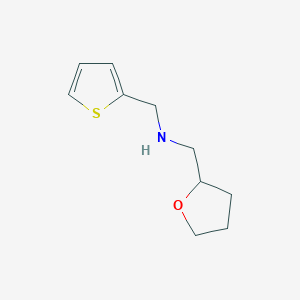

(Tetrahydro-furan-2-ylmethyl)-thiophen-2-ylmethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

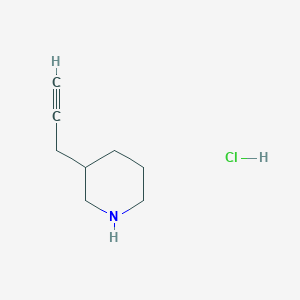

(Tetrahydro-furan-2-ylmethyl)-thiophen-2-ylmethyl-amine is an organic compound that features a unique combination of a tetrahydrofuran ring and a thiophene ring connected via a methylamine linkage

Aplicaciones Científicas De Investigación

Electroactive Polymers Synthesis A study by Baldwin et al. (2008) explores the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones. These polymers, formed via electrochemical polymerization, are characterized by high electrochemical activity and stability, making them relevant for various electroactive applications (Baldwin et al., 2008).

Organosilicon Synthesis for Isocyanates Research by Lebedev et al. (2006) details a method for synthesizing isocyanates of the furan and thiophene series, essential in the production of various organic compounds. This process involves silylation of starting amines followed by phosgenation, demonstrating an unusual high-temperature rearrangement in specific isocyanate compounds (Lebedev et al., 2006).

Memory Device Fabrication Li et al. (2013) synthesized heteroacenes incorporating furan and thiophene units, which were used in fabricating memory devices exhibiting bipolar resistive switching behavior. This indicates potential applications in the field of electronic memory and data storage (Li et al., 2013).

Palladium-Catalyzed Perarylation Nakano et al. (2008) investigated a palladium-catalyzed perarylation of 3-thiophene and 3-furancarboxylic acids. This process results in tetraarylated products with potential applications in complex organic synthesis and pharmaceutical intermediates (Nakano et al., 2008).

Transformation of Biomass into Amines A study by Jiang et al. (2019) focused on converting biomass-derived ketones into tetrahydrofuran-derived amines, demonstrating a sustainable approach to producing valuable amines from renewable sources (Jiang et al., 2019).

Optoelectronic Materials Development Zhao et al. (2017) developed a furan-cored AIEgen (aggregation-induced emission luminogen) that shows superior properties in fluorescence, chromism, and charge transport compared to its thiophene analogue. This has significant implications for the development of advanced optoelectronic materials (Zhao et al., 2017).

Synthesis of Tetrazole Derivatives Research by Szulczyk et al. (2021) involved the synthesis of novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, demonstrating their potential in antimicrobial applications and pharmacophore modeling (Szulczyk et al., 2021).

Catalysis in Organic Chemistry A study by Xue et al. (2013) describes the use of dinuclear Ni(II) complexes with furan or thiophene tethered ligands in catalyzing cross-coupling reactions, highlighting their utility in organic synthesis (Xue et al., 2013).

Development of Redox-Active Ligands Curcio et al. (2018) studied furan and thiophene diarylmethenes as potential redox-active ligands for metal centers in stoichiometric and catalytic redox reactions (Curcio et al., 2018).

Mercury Detection Selvaraj et al. (2021) synthesized a fluorescent probe based on tetraphenylethene and bis(thiophen-2-ylmethyl) amine for highly sensitive and selective detection of mercury in environmental and biological samples (Selvaraj et al., 2021).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-furan-2-ylmethyl)-thiophen-2-ylmethyl-amine typically involves the following steps:

Formation of Tetrahydrofuran-2-ylmethyl Halide: Tetrahydrofuran is reacted with a halogenating agent such as thionyl chloride to form tetrahydrofuran-2-ylmethyl chloride.

Formation of Thiophen-2-ylmethyl Halide: Thiophene is

Propiedades

IUPAC Name |

1-(oxolan-2-yl)-N-(thiophen-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h2,4,6,9,11H,1,3,5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBLINMXRABVKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2967322.png)

![2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2967325.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2967326.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B2967335.png)

![Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;dihydrochloride](/img/structure/B2967337.png)

![N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2967338.png)

![N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2967343.png)